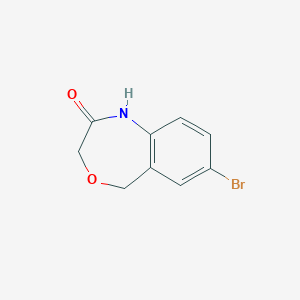

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro- (4,1-BBO) is a heterocyclic compound belonging to the benzoxazepinone family. It has a wide range of applications in organic synthesis, medicinal chemistry, and pharmacology. 4,1-BBO is a versatile building block for the synthesis of many organic compounds and pharmaceuticals. It is also a key intermediate in the synthesis of various pharmaceuticals, including antibiotics, antifungal agents, and anti-inflammatory drugs.

Scientific Research Applications

Synthesis and Polymer-Assisted Solution Phase Synthesis

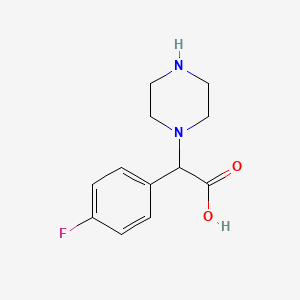

- The polymer-assisted solution phase (PASP) synthesis of 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones, which is a similar compound to 4,1-Benzoxazepin-2(3H)-one, 7-bromo-1,5-dihydro-, has been explored. This synthesis uses salicylic aldehydes, alpha-bromo acetic acid esters, and primary amines. The use of polymer-bound reagents simplifies the workup process, avoiding the need for protecting groups, and allows for the generation of larger sets of screening compounds (Carreras, Scherkenbeck, & Paulitz, 2005).

X-ray Structural Studies

- X-ray structural studies of 7-bromo-2,3-dihydro1, 4-benzoxazepin-5(4//)-one, a compound structurally related to the subject compound, reveal insights into its molecular structure. This compound forms pale yellow crystals in elongated plates and has been analyzed for its monoclinic unit cell dimensions (Khan, 1968).

Preparation and Ring Cleavage of Derivatives

- Research has documented the preparation of 4,5-dihydro-1-benzoxepin-3(2H)-one and its conversion into related compounds. The study includes methods for ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4(5H)-one, demonstrating its reactivity and potential applications in creating various derivatives (Huckle, Lockhart, & Wright, 1972).

Proton Magnetic Resonance Spectra Analysis

- Proton magnetic resonance (p.m.r.) spectra have been used to study 2,3-dihydro-1,4-benzoxazepin-5(4H)-ones, providing valuable information about the molecular structure and properties of these compounds. This research also achieved better yields of the parent compound compared to previous methods (Sidhu, Thyagarajan, & Bhalerao, 1966).

Crystal and Molecular Structure Determination

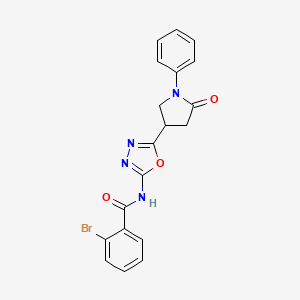

- The molecular and crystal structure of 7-Bromo-5-phenyl-1,2-dihydro-3H-1,4-benztriazepin-2-one, a similar compound, has been established using X-ray crystallography. This research provides insights into the hydrogen bonds between molecules of the compound in both solution and crystalline states (Vlasiuk et al., 2000).

properties

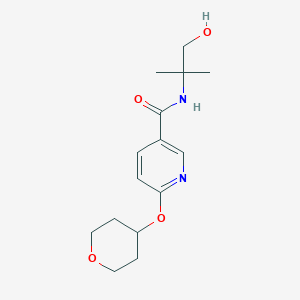

IUPAC Name |

7-bromo-1,5-dihydro-4,1-benzoxazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-1-2-8-6(3-7)4-13-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNHVMZMIOFLKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)

![4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2450967.png)

![Methyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2450968.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)

![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)